(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide
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Overview
Description
The compound contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole. Benzimidazole derivatives have been found to play an important role in medicinal chemistry . The compound also contains a cyclohexane ring, which is a six-membered ring structure common in many organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and cyclohexane rings. The benzimidazole ring is aromatic and planar, while the cyclohexane ring can adopt various conformations, including the chair, boat, and twist forms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole and cyclohexane rings. The benzimidazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The cyclohexane ring, being an alkane, would be relatively unreactive, but could undergo oxidation or halogenation reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring would likely make the compound relatively polar, affecting its solubility in different solvents. The cyclohexane ring could influence the compound’s conformational stability .Scientific Research Applications
Development of Fluorine-18-labeled 5-HT1A Antagonists
This study synthesized fluorinated derivatives of WAY 100635, a compound structurally similar to "(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide." These derivatives were radiolabeled with fluorine-18 for evaluating their biological properties in rats. The research focused on understanding the kinetics and distribution of these compounds in rat brain regions, which has implications for assessing dynamic changes in serotonin levels and the distribution of 5-HT1A receptors (Lang et al., 1999).
Ionic Liquids and Hydrolysis
This research identified a decomposition product created during the purification of a hydrophobic ionic liquid, indicating the potential instability and reactivity of such compounds. This finding is relevant for handling and using ionic liquids in research, especially those similar in structure to "this compound" (Swatloski et al., 2003).
Phototautomerization of Benzimidazole Derivatives
Investigating the phototautomerization and rotamerism of benzimidazole derivatives, this study explored their ground-state and excited-state dynamics. These findings are crucial for understanding the photophysical behavior of benzimidazole compounds, which can be applied in developing light-sensitive materials and sensors (Ríos Vázquez et al., 2008).
Synthesis of Novel Fluoro Isoxazoline and Isoxazolidines
This study demonstrated the synthesis of novel compounds using a similar core structure. These findings are significant for developing new compounds with potential applications in various fields, including medicinal chemistry and materials science (Chakraborty & Luitel, 2013).
Automated Radiosynthesis of Tracers
The study focused on the automated synthesis of radiotracers containing a fluorine label for clinical imaging. This research is relevant for developing new diagnostic tools and imaging agents in medical research (Ohkubo et al., 2021).
Synthesis and Biological Activity of Ferrocenylmethyl Benzene-Carboxamide Derivatives
Exploring the synthesis and cytotoxic effects of ferrocenylmethyl benzene-carboxamide derivatives, this research contributes to the development of new compounds for potential use in cancer treatment and other biomedical applications (Kelly et al., 2007).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities . The specific mechanism of action would depend on the exact structure of the compound and its interactions with biological targets.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing appropriate personal protective equipment and following safe laboratory practices .
Future Directions
Benzimidazole derivatives are a promising area of research in medicinal chemistry, and there is potential for the development of new drugs based on this structure . Future research could involve the synthesis of new benzimidazole derivatives, including those with different substituents on the benzimidazole and cyclohexane rings, and testing their biological activities.
Properties
IUPAC Name |
(1R,2S)-1-N-butyl-2-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-N-methylcyclohexane-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2/c1-3-4-11-23-20(27)15-7-5-6-8-16(15)21(28)26(2)13-19-24-17-10-9-14(22)12-18(17)25-19/h9-10,12,15-16H,3-8,11,13H2,1-2H3,(H,23,27)(H,24,25)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDWJUCOEDVUID-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCCC1C(=O)N(C)CC2=NC3=C(N2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCCC[C@@H]1C(=O)N(C)CC2=NC3=C(N2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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